Acetylacrylate
Description
Acetylacrylate, also known as (Z)-4-oxopent-2-enoic acid or cis-acetylacrylate, is a keto acid with the molecular formula C₅H₆O₃ and a molecular weight of 130.10 g/mol . It exists in two isomeric forms: cis- and trans-acetylacrylate, differentiated by the spatial arrangement of substituents around the double bond . This compound is ubiquitously present in living organisms, from bacteria to humans, and plays roles in metabolic pathways such as tyrosine catabolism, where it serves as a substrate for enzymes like maleylacetoacetate isomerase (MAAI) . This compound is also utilized in organic synthesis, particularly in regioselective aza-ene additions and cyclocondensation reactions to form heterocyclic compounds like pyrroloimidazoles .
Properties
Molecular Formula |
C5H6O3 |
|---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
acetyl prop-2-enoate |
InChI |
InChI=1S/C5H6O3/c1-3-5(7)8-4(2)6/h3H,1H2,2H3 |
InChI Key |
SRUCYNCHUFMZIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(=O)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physical Properties
Key Observations :
- This compound lacks an ester group, distinguishing it from methyl/ethyl derivatives. Its α,β-unsaturated keto acid structure enables participation in conjugate addition reactions .
- Methyl this compound is an esterified form with a lower molecular weight than this compound due to the replacement of a hydroxyl group with a methoxy group .
- Ethyl Acrylate , while structurally simpler, shares the α,β-unsaturated ester motif but lacks the keto group, reducing its reactivity in nucleophilic additions .
This compound:
- Produced via tautomerization of cis-acetylacrylate at low pH or UV-induced isomerization of trans-acetylacrylate .
- In metabolic contexts, generated as an intermediate in the degradation of tyrosine via maleylacetoacetate isomerase activity .
Methyl this compound:
- Synthesized through bromination of methyl levulinate followed by dehydrohalogenation .
- Also obtained via regioselective aza-ene reactions under catalyst-free conditions .
Ethyl Acrylate:
- Industrially produced via esterification of acrylic acid with ethanol or oxidative esterification of ethylene .
Divergence : this compound derivatives require specialized enzymatic or photochemical steps, whereas ethyl acrylate synthesis follows conventional esterification routes.
Contrasts :
- This compound’s enzymatic role and synthetic utility in heterocycle formation contrast with ethyl acrylate’s industrial polymer applications.
- Protoanemonin’s toxicity limits its applications compared to the more versatile this compound derivatives.
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